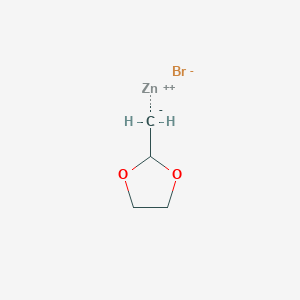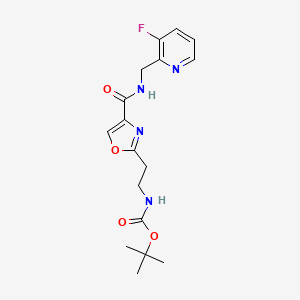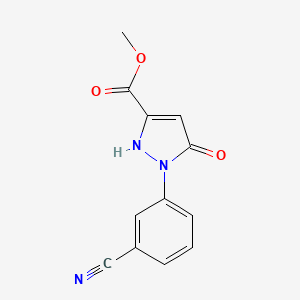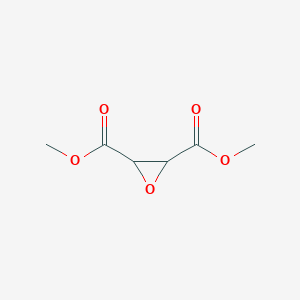![molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its ChEBI ID CHEBI:189817 , belongs to the flavonoid class. Its IUPAC name is 6-[2,2-dimethyl-6-(3-oxo-3-phenylpropyl)chromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . It features a complex structure with a chromenyl group and a carboxylic acid moiety.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its various functional groups. While specific methods may vary, a common approach includes the condensation of a chromenyl precursor with a carboxylic acid derivative. Protecting groups are strategically used to control regioselectivity during the synthesis.
Reaction Conditions::Chromenyl Formation: The chromenyl group can be synthesized via cyclization reactions, such as the Pechmann condensation.
Carboxylation: Introduction of the carboxylic acid group can occur through carboxylation reactions using appropriate reagents.
Protecting Groups: Protecting groups (e.g., acetyl or benzyl) are employed to shield specific functional groups during the synthesis.
Industrial Production:: Industrial-scale production methods may involve multistep processes, optimization of reaction conditions, and purification techniques. detailed industrial protocols are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactions::
Nucleophilic Acyl Substitution: The carboxylate group can undergo nucleophilic acyl substitution reactions, leading to the formation of various derivatives.
Benzylic Oxidation: The phenylpropyl side chain is susceptible to oxidation at the benzylic position.
Phosphorus Pentoxide (P4O10): Used in carboxylation reactions.
Hydroxide Bases (e.g., NaOH): For deprotonation and nucleophilic attack.
Oxidizing Agents (e.g., KMnO4): For benzylic oxidation.
Major Products:: The major products depend on the specific reactions and conditions applied. Derivatives with modified functional groups may result.
Aplicaciones Científicas De Investigación
This compound finds applications across several fields:
Chemistry: As a model compound for studying flavonoid reactivity.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic properties due to its structural features.
Industry: Used in the development of novel materials or bioactive compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Comparación Con Compuestos Similares
- Other structurally analogous compounds may exist but require further investigation.
Alternanthin (CHEBI192924): A related flavonoid with a similar chromenyl core.
Propiedades
Fórmula molecular |
C28H32N2O11 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
Clave InChI |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)



![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)
![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
